molecular formula C13H24N2O2 B13575703 Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate

Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B13575703
M. Wt: 240.34 g/mol
InChI Key: AJJJIXHZQXEYCO-UHFFFAOYSA-N
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Description

tert-Butyl 1-(aminomethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate is a bicyclic organic compound featuring a rigid 3-azabicyclo[3.2.1]octane scaffold. The structure includes a tert-butyl carboxylate group at position 3 and an aminomethyl (-CH2NH2) substituent at position 1 (). This amphoteric molecule combines amine and carboxylate functionalities, enabling diverse reactivity and applications in medicinal chemistry, particularly in targeting antimicrobial agents and protein-protein interactions (PPIs) (). Its bicyclic framework enhances conformational rigidity, improving binding specificity to biological targets compared to linear analogs.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-7-10-4-5-13(6-10,8-14)9-15/h10H,4-9,14H2,1-3H3

InChI Key

AJJJIXHZQXEYCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C2)(C1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate typically involves the following steps:

    Formation of the Bicyclic Framework: The bicyclo[3.2.1]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a reductive amination reaction using formaldehyde and an amine source.

    Esterification: The carboxylic acid group is esterified with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to convert the aminomethyl group to a halide, which can then undergo further substitution.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of halides and subsequent substituted products.

Scientific Research Applications

Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate is a bicyclic compound that is of interest in medicinal chemistry. It features a tert-butyl ester group, an aminomethyl group, and a bicyclo[3.2.1]octane framework.

Scientific Research Applications

This compound has several applications in scientific research:

  • Medicinal Chemistry It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
  • Organic Synthesis Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
  • Biological Studies It can be used to study the interactions of bicyclic compounds with biological targets.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation The aminomethyl group can be oxidized to form corresponding imines or nitriles using reagents such as potassium permanganate or chromium trioxide.
  • Reduction The ester group can be reduced to the corresponding alcohol using Lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution The aminomethyl group can participate in nucleophilic substitution reactions. Halogenating agents like thionyl chloride can be used to convert the aminomethyl group to a halide, which can then undergo further substitution.
  • Tert-butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
  • Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate
  • Tert-butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate

Mechanism of Action

The mechanism of action of tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The bicyclic structure allows for specific binding interactions with molecular targets, influencing biological pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations in the Bicyclic Scaffold

The structural and functional diversity of 3-azabicyclo[3.2.1]octane derivatives arises from variations in substituent type and position. Key analogs include:

Table 1: Comparative Overview of 3-Azabicyclo[3.2.1]octane Derivatives
Compound Name Substituent Position/Type Molecular Formula Molecular Weight Key Properties/Applications References
tert-Butyl 1-(aminomethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate (Target) 1-(aminomethyl), 3-(tert-butyl ester) C13H23N2O2 ~241.33 Amphoteric; targets PPIs and antimicrobials ().
tert-Butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate 8-oxo, 3-(tert-butyl ester) C12H19NO3 225.28 Polar oxo group enhances hydrogen bonding; intermediate in synthesis ().
tert-Butyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate 6-oxo, 3-(tert-butyl ester) C12H19NO3 225.28 Oxo group at position 6 alters electronic properties; research applications ().
tert-Butyl 1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate 1-(hydroxymethyl), 3-(tert-butyl ester) C13H23NO3 241.33 Hydroxyl group improves solubility; potential for prodrug design ().
tert-Butyl 8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate 8-(2-aminoethyl), 3-(tert-butyl ester) C14H26N2O2 254.37 Extended amine chain increases basicity; used in heterocyclic building blocks ().
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride 3-(tert-butyl ester), 8-NH C11H21ClN2O2 248.75 Diazabicyclic structure enhances chelation; pharmaceutical intermediate ().

Biological Activity

Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly its interactions with neurotransmitter receptors and enzymes within the central nervous system. This article explores the biological activity of this compound, including its mechanism of action, research findings, and applications in drug development.

Chemical Structure and Properties

  • Molecular Formula : C13H24N2O2
  • Molecular Weight : 240.34 g/mol
  • CAS Number : 1780781-02-3

The compound features a unique bicyclo[3.2.1]octane structure, characterized by an aminomethyl group and a tert-butyl ester functional group. These structural elements contribute to its biological activity by facilitating specific binding interactions with molecular targets in biological systems.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems:

  • Receptor Interaction : The compound has been shown to interact with various neurotransmitter receptors, potentially influencing pathways related to mood regulation, cognition, and motor control.
  • Enzyme Modulation : It may also affect enzymatic activities, impacting metabolic pathways and cellular signaling processes.

Research Findings

Recent studies have highlighted several key aspects of the biological activity of this compound:

  • Neuropharmacological Effects : Research indicates that this compound can influence neurotransmission, which is critical for developing treatments for neurological disorders such as depression and anxiety disorders .
  • Binding Affinity Studies : In vitro studies have demonstrated that this compound exhibits significant binding affinity for specific receptors involved in neurotransmitter signaling, suggesting its potential as a therapeutic agent.
  • Case Studies :
    • A study involving animal models showed that administration of the compound led to observable changes in behavior consistent with alterations in serotonin and dopamine signaling pathways .
    • Clinical trials are underway to evaluate its efficacy in treating conditions such as schizophrenia and attention deficit hyperactivity disorder (ADHD) due to its modulatory effects on neurotransmitter systems .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other bicyclic compounds:

Compound NameMolecular FormulaKey Features
Tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylateC12H22N2O2Different amino group positioning
Endo-3-Aminomethyl-3-hydroxy-8-Boc-8-azabicyclo[3.2.1]octaneC13H24N2O3Hydroxymethyl group instead of aminomethyl
8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-(aminomethyl)C12H19N2O2Lacks tert-butyl ester functionality

Applications in Drug Development

This compound is being explored for various applications:

  • Drug Design : Its unique structural features make it a valuable scaffold for designing new pharmacological agents targeting neurological conditions.
  • Biological Research : The compound serves as a tool for investigating the mechanisms of neurotransmission and enzyme function, aiding in the understanding of complex biological processes.

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